molecular formula C9H14O3 B3383118 Methyl 4-methyl-3-oxocyclohexanecarboxylate CAS No. 3913-99-3

Methyl 4-methyl-3-oxocyclohexanecarboxylate

Cat. No. B3383118
CAS RN: 3913-99-3
M. Wt: 170.21 g/mol
InChI Key: HOXHPJRXOROTQC-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-oxocyclohexanecarboxylate” is an organic compound . It has a molecular weight of 170.21 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Catalytic Reduction and Ring Expansion

Mubarak et al. (2007) investigated the catalytic reduction of compounds including methyl 1-(4-halobutyl)-2-oxocyclopentanecarboxylate and ethyl 1-(3-halopropyl)-2-oxocyclohexanecarboxylate, using nickel(I) salen. This study resulted in the production of ring-expanded products like methyl cyclononanone-5-carboxylate in yields up to 26%, demonstrating the potential of Methyl 4-methyl-3-oxocyclohexanecarboxylate in organic synthesis and ring-expansion reactions (Mubarak, Barker, & Peters, 2007).

2. Anticonvulsant Enaminones Evaluation

In a study by Scott et al. (1993), this compound derivatives were evaluated as anticonvulsant enaminones. This research is crucial in understanding the structure-activity correlation of these compounds, offering insights into their potential medicinal applications (Scott et al., 1993).

3. Photochemical Studies

Anklam, Lau, and Margaretha (1985) explored the photochemistry of Methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, demonstrating its selective photocyclization to specific products. Such studies are crucial for understanding the photochemical behavior of this compound derivatives in various chemical processes (Anklam, Lau, & Margaretha, 1985).

4. Chlorination and Organic Synthesis

Ito et al. (1980) described a method for the preparation of methyl 1-chloro-2-oxocyclohexanecarboxylate, highlighting its versatility in organic syntheses. This compound, derived from this compound, showcases the compound's utility in synthesizing intermediates for organic reactions (Ito, Saitǒ, Hatakeda, & Asano, 1980).

5. Dehydrogenase Research

Obata, Uebayasi, and Kaneda (1988) investigated 4-Hydroxycyclohexanecarboxylate dehydrogenase, which acts on substrates including this compound. This research contributes to our understanding of enzyme specificity and catalysis in biochemical pathways (Obata, Uebayasi, & Kaneda, 1988).

Safety and Hazards

The safety information for “Methyl 4-methyl-3-oxocyclohexanecarboxylate” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 4-methyl-3-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXHPJRXOROTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294996
Record name methyl 4-methyl-3-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3913-99-3
Record name Methyl 4-methyl-3-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-3-oxocyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC99212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99212
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Record name methyl 4-methyl-3-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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